4-Heptylaniline
Overview
Description
4-Heptylaniline, also known as 4-n-Heptylaniline, is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a heptyl group. This compound is typically a colorless to yellow liquid and is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with heptyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}7\text{H}{15}\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{C}7\text{H}{15})\text{NH}_2 + \text{HBr} ]
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of 4-nitroheptane. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 4-Heptylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form heptyl-substituted cyclohexylamines.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: Heptyl-substituted cyclohexylamines
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
4-Heptylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4-Heptylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The heptyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
- 4-Butylaniline
- 4-Pentylaniline
- 4-Octylaniline
Comparison: 4-Heptylaniline is unique due to its specific heptyl substitution, which imparts distinct physical and chemical properties compared to its shorter or longer alkyl chain analogs. For instance, this compound has a higher boiling point and greater lipophilicity than 4-Butylaniline and 4-Pentylaniline, making it more suitable for certain applications .
Properties
IUPAC Name |
4-heptylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEWZYZRLNNWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190970 | |
Record name | p-Heptylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37529-27-4 | |
Record name | p-Heptylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Heptylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Heptylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-heptylaniline in liquid crystal research?
A1: this compound is not studied in isolation but serves as a building block for various liquid crystal compounds. In particular, derivatives like 4-pentyloxybenzylidene-4'-heptylaniline (5O.7) are extensively investigated for their liquid crystalline behavior. [, , , , , , ] These compounds exhibit a rich polymorphism, transitioning through different smectic phases (A, B, C, G) before reaching the nematic and isotropic states. [, , , , , ] Understanding these phase transitions and the molecular dynamics within each phase is crucial for developing new liquid crystal materials.
Q2: How does the structure of this compound derivatives influence their liquid crystalline properties?
A2: The molecular structure of this compound derivatives plays a significant role in their liquid crystalline behavior. Studies on 5O.7 using deuterium NMR revealed that the internal rotation of the aniline ring, the overall molecular reorientation, and the presence of flexible chains all contribute to the type and stability of the liquid crystalline phases formed. [, , ] For example, the long alkyl chain (heptyl) contributes to the molecule's overall anisotropy and influences its packing within different smectic layers. [, ] Modifications to the core structure or the length of the alkyl chains can lead to changes in the phase transition temperatures and the types of phases observed. [, ]
Q3: What techniques are used to study the molecular dynamics of this compound-based liquid crystals?
A3: Several techniques are employed to probe the molecular dynamics of these liquid crystals. Deuterium NMR spectroscopy, particularly relaxation measurements, is invaluable for studying molecular reorientation, internal rotations (like those of the aniline ring in 5O.7), and director fluctuations within different phases. [, , ] Additionally, optical polarization microscopy (OPM) is used to visually observe the different liquid crystalline textures and transitions. [] X-ray diffraction can provide information about molecular packing within the various phases. []
Q4: What are the limitations of using this compound-based liquid crystals?
A5: One limitation of this compound-based liquid crystals, like many other liquid crystals, is their sensitivity to temperature. The existence and stability of different phases are highly dependent on temperature, which can restrict their application range. [, , ] Additionally, their synthesis and purification can be complex, and large-scale production can be challenging. Further research is needed to optimize their synthesis and discover derivatives with improved properties for specific applications.
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